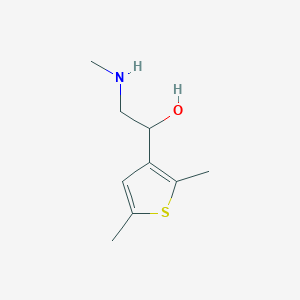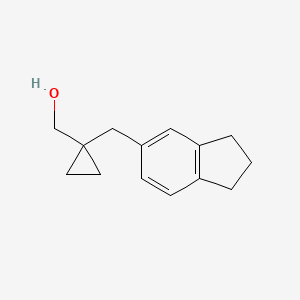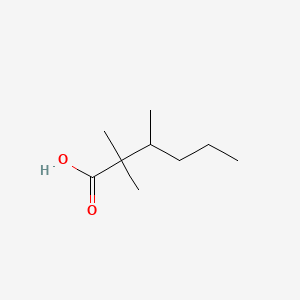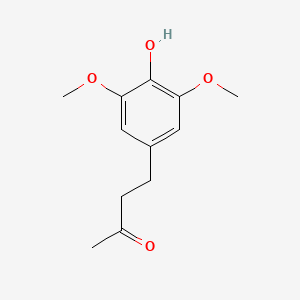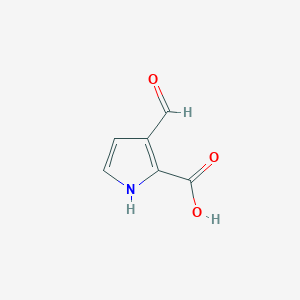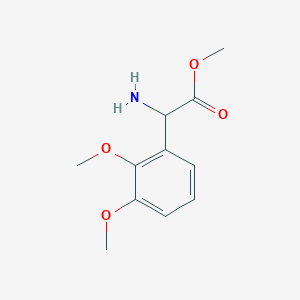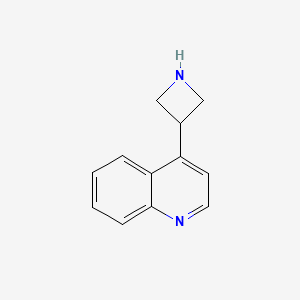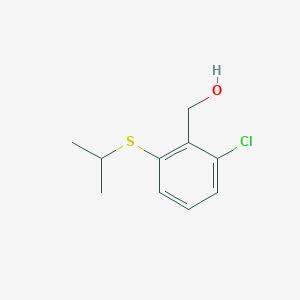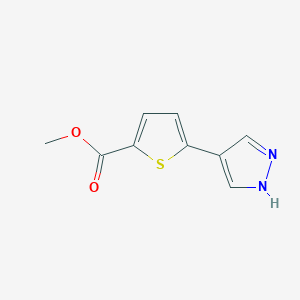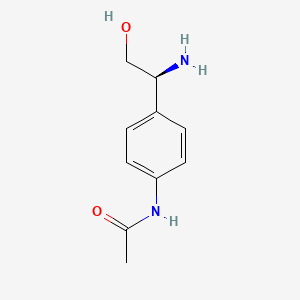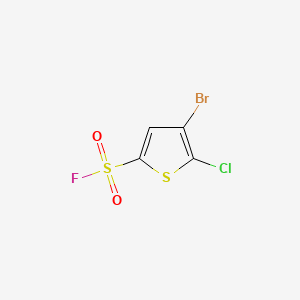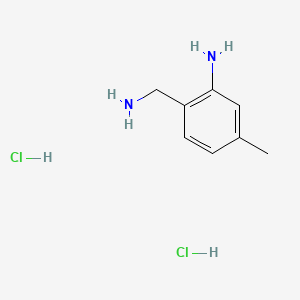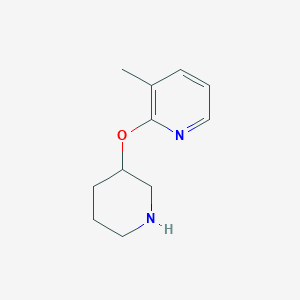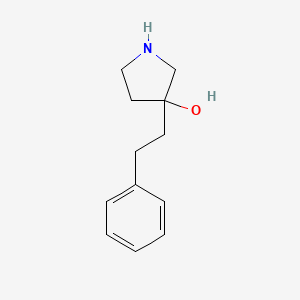
3-Phenethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenethylpyrrolidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a derivative of pyrrolidin-3-ol with a phenethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethylpyrrolidin-3-ol typically involves the reaction of phenethylamine with a suitable pyrrolidin-3-ol derivative under controlled conditions. One common method is the reductive amination of phenethylamine with pyrrolidin-3-ol in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Phenethylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can yield phenethylpyrrolidin-3-one.
Reduction: Reduction reactions can produce various reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives.
Scientific Research Applications
3-Phenethylpyrrolidin-3-ol has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Phenethylpyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
3-Phenethylpyrrolidin-3-ol is structurally similar to other compounds such as phenethylamine and pyrrolidin-3-ol. its unique combination of functional groups gives it distinct properties and potential applications. Other similar compounds include:
Phenethylamine: A simpler structure lacking the pyrrolidin-3-ol moiety.
Pyrrolidin-3-ol: A core structure without the phenethyl group.
N-Phenethylpiperidine: A related compound with a piperidine ring instead of pyrrolidin-3-ol.
Properties
CAS No. |
917505-34-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2-phenylethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c14-12(8-9-13-10-12)7-6-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
InChI Key |
DFHDOMYHCDJPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


